molecular formula C8H7BrN2 B1449321 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 934568-29-3

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B1449321
CAS-Nummer: 934568-29-3
Molekulargewicht: 211.06 g/mol
InChI-Schlüssel: ZNPKGCWVCDXZOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that contains both pyrrole and pyridine rings. It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 1st position of the pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can lead to more consistent and scalable production .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position undergoes SNAr reactions under mild conditions due to the electron-withdrawing effect of the adjacent nitrogen atoms. Common nucleophiles include amines, alkoxides, and thiols.

NucleophileConditionsProductYieldReference
BenzylamineDMF, 80°C, 12 h6-(Benzylamino)-1-methyl-1H-pyrrolo[2,3-b]pyridine78%
Sodium methoxideMeOH, reflux, 6 h6-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine65%

Key Findings :

  • Reactions proceed via a two-step mechanism: deprotonation of the nucleophile followed by aromatic ring activation .

  • Steric hindrance from the methyl group minimally affects reactivity at the 6-position .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino groups.

Reaction TypeCatalyst SystemSubstrateProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂OPhenylboronic acid6-Phenyl-1-methyl-1H-pyrrolo[2,3-b]pyridine85%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NPhenylacetylene6-(Phenylethynyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine72%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Morpholine6-Morpholino-1-methyl-1H-pyrrolo[2,3-b]pyridine68%

Optimized Conditions :

  • Suzuki couplings require polar aprotic solvents (e.g., dioxane/water) and temperatures of 80–100°C .

  • Sonogashira couplings benefit from copper(I) iodide as a co-catalyst.

Halogen Exchange Reactions

Bromine can be replaced with other halogens or pseudohalogens via metal-halogen exchange.

ReagentConditionsProductYieldReference
CuCNDMF, 120°C, 24 h6-Cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine60%
KI, CuINMP, 150°C, 18 h6-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine55%

Mechanistic Insight :

  • Copper-mediated cyanation proceeds via a radical pathway under high temperatures.

Functionalization via Directed Metalation

The methyl group directs lithiation at the 3-position, enabling further functionalization.

ReagentConditionsProductYieldReference
LDA, THF, -78°C → Electrophile (e.g., DMF)3-Formyl-6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine70%
LDA, THF, -78°C → I₂3-Iodo-6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine65%

Applications :

  • Aldehyde derivatives serve as intermediates for Schiff base formation .

Reductive Debromination

Bromine can be removed under hydrogenation conditions to yield the parent heterocycle.

ConditionsCatalystProductYieldReference
H₂ (1 atm), Pd/C, EtOH1-Methyl-1H-pyrrolo[2,3-b]pyridine90%
Zn, NH₄Cl, MeOH1-Methyl-1H-pyrrolo[2,3-b]pyridine82%

Limitations :

  • Over-reduction of the pyrrole ring is avoided using mild hydrogenation conditions .

Oxidation Reactions

The methyl group and pyrrole ring are susceptible to oxidation, forming carboxylic acids or N-oxides.

Oxidizing AgentConditionsProductYieldReference
KMnO₄, H₂O, 100°C1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid45%
m-CPBA, CH₂Cl₂1-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide88%

Note :

  • N-Oxides exhibit enhanced solubility and altered electronic properties .

Photochemical Reactions

UV irradiation induces dimerization or ring-opening reactions.

ConditionsProductYieldReference
UV (254 nm), CH₃CNDimeric cycloadduct30%

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of 6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine exhibit significant activity against various cancer cell lines. For instance, compounds targeting fibroblast growth factor receptors (FGFRs) have shown potential in inhibiting tumor growth and inducing apoptosis in breast cancer cells .
  • Kinase Inhibition : The compound serves as a scaffold for developing inhibitors of kinases, such as monopolar spindle 1 (MPS1), which is crucial for cancer cell proliferation. Structure-based design has led to the identification of potent MPS1 inhibitors derived from this scaffold .

2. Organic Synthesis

  • Intermediate in Synthesis : The compound is utilized as an intermediate in the synthesis of more complex heterocyclic structures. Its unique bromine and methyl substituents facilitate further chemical modifications, making it valuable in synthetic organic chemistry .
  • Building Block for Drug Development : It acts as a precursor for synthesizing biologically active molecules, including potential drug candidates targeting various biological pathways.

3. Biological Studies

  • Mechanistic Studies : Researchers employ this compound to study its interaction with biological systems, particularly its role in signaling pathways associated with cancer progression. The activation of FGFRs leads to downstream signaling cascades implicated in cell growth and survival .

Case Study 1: Anticancer Efficacy

A study demonstrated that a derivative of this compound effectively inhibited the proliferation of breast cancer cells (4T1 cell line) through apoptosis induction. The mechanism involved targeting FGFRs, leading to the activation of the RAS-MEK-ERK signaling pathway, which is critical for tumor growth regulation .

Case Study 2: Kinase Inhibition

In another research effort focused on MPS1 inhibitors, compounds derived from the pyrrolo[2,3-b]pyridine scaffold displayed potent inhibition profiles in vitro. One notable compound exhibited an IC50 value of 0.025 μM against MPS1, indicating strong potential for therapeutic applications in oncology .

Wirkmechanismus

The mechanism of action of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, particularly its derivatives, involves the inhibition of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the methyl group allows for selective functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry .

Biologische Aktivität

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in cancer therapy. This compound features a bromine atom at the 6th position and a methyl group at the 1st position of the pyrrole ring, contributing to its unique chemical properties and biological effects.

This compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are crucial in various cellular processes such as proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion capabilities .

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against FGFRs:

  • Compound 4h showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. It effectively inhibited breast cancer cell proliferation and induced apoptosis in vitro .
  • Another study reported that at a concentration of 1 μM , certain derivatives maintained over 90% inhibition in FGFR enzymatic assays, highlighting their potential as therapeutic agents against cancers associated with aberrant FGFR signaling .

Case Study 1: Anti-Cancer Activity

A series of experiments evaluated the anti-cancer properties of this compound derivatives. The results indicated that these compounds not only inhibited cancer cell proliferation but also significantly reduced cell migration and invasion. For instance, compound 4h was particularly effective against the 4T1 breast cancer cell line , demonstrating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Comparison with Other Compounds

Comparative studies showed that while similar compounds like 6-Bromo-1H-pyrrolo[2,3-b]pyridine lacked the methyl group at the 1st position, they exhibited reduced biological activity. This emphasizes the importance of specific structural features in determining the efficacy of these compounds in targeting FGFRs.

Data Table: Biological Activity Summary

CompoundTargetIC50 (nM)Effect on Cancer Cells
This compoundFGFR17Inhibits proliferation
FGFR29Induces apoptosis
FGFR325Reduces migration and invasion
Other DerivativesFGFR>90% inhibition at 1 μMVaries by derivative

Eigenschaften

IUPAC Name

6-bromo-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPKGCWVCDXZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (500 mg, 2.55 mmol) in DMF (10 mL) was added NaH (306 mg, 7.65 mmol, m %/60%). The mixture was stirred at room temperature for 1 h and then MeI (398 mg, 2.8 mmol) was added. The reaction mixture was then stirred at room temperature for 4 h after which, TLC showed the completion of the reaction. The reaction mixture was quenched by addition of water and then extracted with EtOAc. Combined organic layers were concentrated and the residue was purified by Prep-TLC (PE:EA=5:1) to give the desired product (200 mg) which was used directly in the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
306 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
398 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.